
Benzyl N-(3-hydroxypropyl)carbamate
Overview
Description
Benzyl N-(3-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Benzyl N-(3-hydroxypropyl)carbamate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a benzyl group, a hydroxypropyl moiety, and a carbamate functional group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially modulating biological pathways. For instance, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as AChE and BChE has been quantified through IC50 values. For example, certain derivatives have shown IC50 values lower than those of standard inhibitors like rivastigmine, indicating significant potential as therapeutic agents for neurodegenerative diseases .
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Enzyme Inhibition Study :
Research Findings Summary Table
Scientific Research Applications
Benzyl N-(3-hydroxypropyl)carbamate, also known as 3-(Benzyloxycarbonylamino)-1-propanol, is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, bioconjugation, peptide synthesis, organic chemistry, and cosmetic formulations .
Chemical Properties
this compound has the molecular formula and a molecular weight of 209.24 . It contains Cbz ( Carbobenzyloxy) functional groups, including amine and hydroxyl groups .
Synonyms
this compound is known by several synonyms, including :
- Benzyl (3-hydroxypropyl)carbamate
- 3-(Carbobenzoxyamino)-1-propanol
- 3-(Cbz-amino)-1-propanol
- N-(3-Hydroxypropyl)carbamic Acid Benzyl Ester
Applications
N-(3-Hydroxypropyl)carbamate, 3-(Cbz-amino)-1-propanol is widely utilized in research :
Pharmaceutical Development: It serves as a crucial intermediate in synthesizing pharmaceuticals, especially in developing drugs targeting neurological disorders .
Bioconjugation: It is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds to enhance drug delivery systems . Natural compounds including molecules with chirality play an essential role in living organisms .
Peptide Synthesis: This compound plays a significant role in peptide synthesis by providing a protective group that aids the formation of complex peptide structures .
Research in Organic Chemistry: It is a valuable reagent in organic chemistry for creating derivatives and studying reaction mechanisms, thereby enhancing the understanding of chemical behavior .
Cosmetic Formulations: It is explored in cosmetic formulations for its potential benefits in skin care products, offering moisturizing properties and improving product stability .
Safety and Hazards
this compound is classified with the following hazards :
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Benzyl N-(3-hydroxypropyl)carbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting benzyl chloroformate with 3-aminopropanol under basic conditions (e.g., aqueous NaOH or Et₃N) in anhydrous solvents like THF or dichloromethane . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Solvent selection : THF improves solubility of intermediates, while dichloromethane enhances reaction rates.
- Yield optimization : Yields for analogous carbamates range from 70% to 98% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., carbamate NH at δ 5.2–5.5 ppm, hydroxypropyl protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, resolving ambiguities in stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade samples) .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation. Room-temperature storage leads to 5–10% degradation over 6 months .
- Light exposure : Amber glass vials mitigate photodegradation of the carbamate group.
- Humidity control : Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis .
Regular stability testing via TLC or HPLC is recommended for long-term studies .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Tautomerism or polymorphism : Use variable-temperature NMR to detect dynamic equilibria .
- Impurity interference : Combine preparative TLC with LC-MS to isolate and identify byproducts .
- Crystallographic ambiguities : SHELXL refinement with TWIN/BASF commands resolves twinning in X-ray data .
Case Study: A 2024 study resolved conflicting NOE signals in a carbamate derivative using molecular dynamics simulations to model conformational flexibility .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Computational workflows include:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases or kinases) using crystal structures from the PDB .
- MD simulations : GROMACS or AMBER evaluates ligand-receptor stability over 100-ns trajectories, highlighting key hydrogen bonds or hydrophobic interactions .
Example: A 2023 study linked oxetane ring strain (in analogs) to enhanced binding affinity via π-π stacking with tyrosine residues .
Q. What are the key considerations in designing experiments to study the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : SAR studies require:
- Systematic substituent variation : Modify the hydroxypropyl chain length (e.g., C3 vs. C4) or introduce electron-withdrawing groups (e.g., –NO₂) to probe electronic effects .
- Biological assays : Standardize enzyme inhibition (IC₅₀) or cytotoxicity (MTT assay) protocols across analogs .
- Data normalization : Use Lipinski’s Rule of Five to filter analogs with poor pharmacokinetic profiles .
Example: A 2025 SAR study on oxetane-containing carbamates correlated ethyl substitution (vs. methyl) with 3-fold higher anti-inflammatory activity .
Properties
IUPAC Name |
benzyl N-(3-hydroxypropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQCFKYWSKKNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340176 | |
Record name | Benzyl N-(3-hydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34637-22-4 | |
Record name | Benzyl N-(3-hydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Z-Amino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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